molecular formula C15H13FN2O3 B5775906 N'-(4-fluorobenzoyl)-3-methoxybenzohydrazide

N'-(4-fluorobenzoyl)-3-methoxybenzohydrazide

Cat. No. B5775906
M. Wt: 288.27 g/mol
InChI Key: GXSDLEVMUVRUJZ-UHFFFAOYSA-N
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Description

N'-(4-fluorobenzoyl)-3-methoxybenzohydrazide, commonly known as FBMD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBMD belongs to the class of hydrazides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of FBMD is not fully understood, but it is believed to act through the inhibition of various cellular pathways. Studies have suggested that FBMD inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. FBMD has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
FBMD has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FBMD inhibits the growth of cancer cells and suppresses the production of pro-inflammatory cytokines. FBMD has also been found to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

FBMD has several advantages for lab experiments, including its easy synthesis, low toxicity, and diverse biological activities. However, FBMD has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

FBMD has promising potential for the development of new therapeutic agents for the treatment of cancer, tuberculosis, and inflammatory disorders. Future research should focus on investigating the mechanism of action of FBMD and its potential for combination therapy with other drugs. Further studies are also needed to evaluate the safety and efficacy of FBMD in vivo.

Synthesis Methods

FBMD can be synthesized via a simple and efficient method involving the reaction of 4-fluorobenzoyl chloride and 3-methoxybenzohydrazide in the presence of a base. The reaction occurs under mild conditions and yields a high purity product.

Scientific Research Applications

FBMD has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-tubercular, and anti-bacterial properties. Several studies have reported the potential of FBMD as a therapeutic agent for the treatment of cancer, tuberculosis, and inflammatory disorders.

properties

IUPAC Name

N'-(4-fluorobenzoyl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-13-4-2-3-11(9-13)15(20)18-17-14(19)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSDLEVMUVRUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluorobenzoyl)-3-methoxybenzohydrazide

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